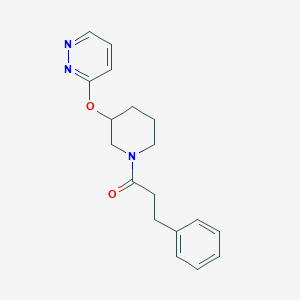
3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one” is a chemical compound that contains a pyridazin-3(2H)-one derivative . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
A significant area of research involving 3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one focuses on its synthesis and application in medicinal chemistry. This compound, along with its derivatives, has been synthesized and evaluated for various pharmacological activities. For instance, derivatives have displayed strong antiarrhythmic and antihypertensive activities, attributed to their alpha-adrenolytic properties, indicating their potential in cardiovascular therapy (Malawska et al., 2002). Another study highlighted a novel method for synthesizing related compounds, underscoring their importance in medicinal chemistry (Smaliy et al., 2011).
Anticonvulsant and Antitumor Activity
The structural and electronic properties of compounds similar to this compound have been analyzed for their anticonvulsant activities, with studies demonstrating the importance of specific structural features for their pharmacological effects (Georges et al., 1989). Additionally, derivatives have shown promising antitumor activity against several cancer cell lines, suggesting a potential role in cancer therapy (Naito et al., 2005).
Antibacterial and Antioxidant Properties
Research has also explored the antibacterial and antioxidant properties of derivatives, identifying compounds with significant activity against various bacterial strains and demonstrating antioxidant capabilities. These findings indicate potential applications in treating infections and protecting against oxidative stress (Al-ayed, 2011), (Kumar, 2017).
Anti-Proliferative and Antimalarial Activity
The novel 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their anti-proliferative activity against gastric adenocarcinoma cells, showing limited cytotoxicity and good efficacy, suggesting their utility in cancer treatment (Alagöz et al., 2021). Additionally, derivatives have been investigated for their antimalarial properties, with specific structural features identified as crucial for activity against Plasmodium falciparum, offering insights into developing new antimalarial agents (Mendoza et al., 2011).
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazinone derivatives have been reported to affect a wide range of biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
The pharmaceutical properties of pyridazinone derivatives are generally ideal for a cns drug in regard to water solubility, permeability, and lipophilicity .
Result of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities .
Propiedades
IUPAC Name |
3-phenyl-1-(3-pyridazin-3-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(11-10-15-6-2-1-3-7-15)21-13-5-8-16(14-21)23-17-9-4-12-19-20-17/h1-4,6-7,9,12,16H,5,8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKIUVKIXUZLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
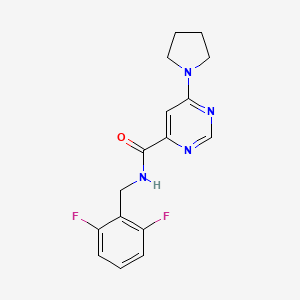
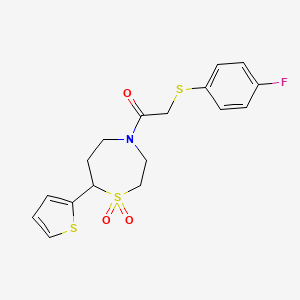
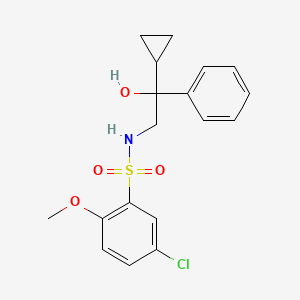
![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992400.png)
![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2992401.png)
![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2992406.png)

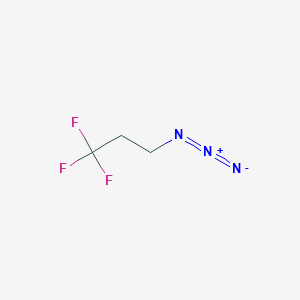
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2992412.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2992415.png)
![N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2992417.png)
